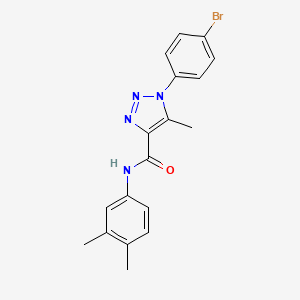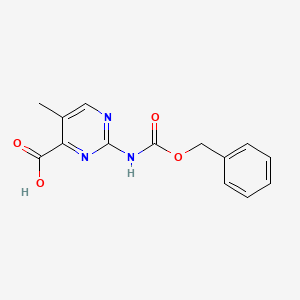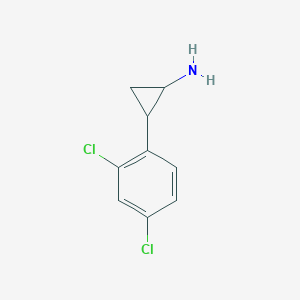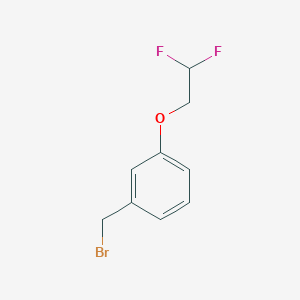
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Heterocyclic Synthesis
One significant area of application for compounds related to "4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide" is in heterocyclic synthesis. For instance, derivatives of acetoacetanilides have been utilized in the expeditious synthesis of thienopyridines and other fused derivatives. This synthesis involves reactions that yield pyridinethione derivatives, which can further undergo various chemical transformations to produce a variety of heterocyclic compounds. Such processes demonstrate the utility of these compounds in synthesizing complex molecular structures that are potentially useful in pharmaceutical development and materials science (Harb, Hussein, & Mousa, 2006).
Photophysics and Electrochemistry
Another area of application is in the field of photophysics and electrochemistry, where derivatives of "4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide" have been studied for their photochemical and thermal properties. These studies are essential for understanding the electronic properties of these compounds, which can inform their use in developing new materials for electronic applications, such as light-emitting diodes (LEDs), photovoltaic cells, and sensors (Bonnet et al., 2003).
Drug Design and Pharmacology
In pharmacology, derivatives of this compound have been investigated for their potential in drug design, particularly as tyrosinase and melanin inhibitors. This research is crucial for developing treatments for conditions related to abnormal pigmentation, such as melasma and post-inflammatory hyperpigmentation. The synthesis and evaluation of these compounds involve in vitro, in vivo, and in silico approaches to determine their efficacy and safety as depigmentation agents (Raza et al., 2019).
Neuroprotection
Furthermore, specific derivatives have been studied for their neuroprotective effects, such as inhibiting poly ADP-ribose polymerase (PARP) to mitigate cytotoxicity in cellular models and reduce cerebral damage in ischemic conditions. This research indicates the potential therapeutic applications of these compounds in treating neurodegenerative diseases or stroke (Kamanaka et al., 2004).
properties
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-29(27,28)17-10-8-16(9-11-17)22-19(25)7-4-14-24-20(26)13-12-18(23-24)15-5-2-1-3-6-15/h1-3,5-6,8-13H,4,7,14H2,(H,22,25)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXKCJYLDWWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)

![3-Tert-butyl-6-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2665838.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2665846.png)
![6-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2665848.png)

![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)

![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)